3-Carbamimidamido-4-methoxybenzoic acid
Description
3-Carbamimidamido-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 4-position and a carbamimidamido group (-C(NH₂)₂NH) at the 3-position of the aromatic ring. The methoxy group enhances lipophilicity, influencing solubility and membrane permeability.
Properties
CAS No. |
183430-56-0 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.205 |
IUPAC Name |
3-(diaminomethylideneamino)-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-3-2-5(8(13)14)4-6(7)12-9(10)11/h2-4H,1H3,(H,13,14)(H4,10,11,12) |
InChI Key |
RDLHRXWAVHLGPM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)O)N=C(N)N |
Synonyms |
Benzoic acid, 3-[(aminoiminomethyl)amino]-4-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 3-Carbamimidamido-4-methoxybenzoic acid and related compounds:
*Calculated based on structural formula.
Key Differences and Implications
Functional Groups and Reactivity: The carbamimidamido group in the target compound distinguishes it from caffeic acid (dihydroxy and propenoic acid) and 4-hydroxy-3-methylbenzoic acid (hydroxy and methyl). This group increases basicity, enabling interactions with acidic biological targets (e.g., proteases or kinases) . Compared to 3-Amino-4-methoxybenzanilide, the target compound’s benzoic acid moiety enhances water solubility and acidity (pKa ~4.2 for benzoic acid vs. ~5.5 for anilides), influencing bioavailability .
Applications: Caffeic acid’s dihydroxy and propenoic acid groups make it a potent antioxidant, widely used in supplements and cosmetics . 3-Amino-4-methoxybenzanilide’s anilide group suggests utility as a coupling agent or in polymer synthesis, whereas the target compound’s guanidine-like structure may favor drug design .
Research Findings and Trends
- Pharmacological Potential: Guanidine-containing compounds (e.g., arginine derivatives) are known for antimicrobial and anticoagulant activities. The target compound’s carbamimidamido group may mimic these effects, though specific studies are needed .
- Synthetic Utility : The benzoic acid scaffold is a common intermediate in drug synthesis. Substitutions at the 3- and 4-positions allow modular derivatization for structure-activity relationship (SAR) studies .
- Contradictions : While 4-hydroxy-3-methylbenzoic acid is used as a preservative, the target compound’s basic carbamimidamido group may reduce compatibility with acidic formulations, limiting similar applications .
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